molecular formula C8H8ClF2NO B13337620 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline

5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline

Cat. No.: B13337620
M. Wt: 207.60 g/mol
InChI Key: LFFYXWLGRRVING-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline is a chemical compound with the molecular formula C8H8ClF2NO and a molecular weight of 207.61 g/mol It is an aniline derivative characterized by the presence of chloro, fluoro, and fluoroethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-chloro-2-fluoro-4-nitroaniline with 2-fluoroethanol under basic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Nitroso or nitro compounds.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline is unique due to the presence of both chloro and fluoroethoxy substituents, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

5-chloro-2-fluoro-4-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H8ClF2NO/c9-5-3-7(12)6(11)4-8(5)13-2-1-10/h3-4H,1-2,12H2

InChI Key

LFFYXWLGRRVING-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)OCCF)F)N

Origin of Product

United States

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